4-(2-Isopropylphenoxy)-3-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-(2-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)14-6-4-5-7-16(14)18-15-9-8-13(17)10-12(15)3/h4-11H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNMOTXZUZHXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC=C2C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Mechanistic Investigations of 4 2 Isopropylphenoxy 3 Methylaniline
Reactivity Profiles of the Primary Aromatic Amine Functional Group
The primary aromatic amine is the most reactive site in the molecule for many transformations. Its reactivity is characterized by the lone pair of electrons on the nitrogen atom and the group's electronic influence on the aromatic ring.
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring
The amino group (-NH2) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. libretexts.orgbyjus.comnumberanalytics.com This is due to the donation of the nitrogen's lone pair into the benzene (B151609) ring's π-system, which increases the electron density at the positions ortho and para to the amine. byjus.com In 4-(2-Isopropylphenoxy)-3-methylaniline, the para position is blocked by the phenoxy group. Therefore, electrophilic attack is directed to the two ortho positions (positions 2 and 6).
Amino Group (-NH2 at C1): Strong activator, ortho, para-director. libretexts.org
Methyl Group (-CH3 at C3): Weak activator, ortho, para-director.
Phenoxy Group (-OAr at C4): Activator, ortho, para-director.
The positions available for substitution on the aniline ring are C2, C5, and C6. The directing effects of the existing substituents on these positions are summarized below.
| Position for Substitution | Directing Effect of -NH2 (at C1) | Directing Effect of -CH3 (at C3) | Directing Effect of -OAr (at C4) | Overall Tendency |
| C2 | ortho (Favorable) | ortho (Favorable) | meta (Unfavorable) | Highly Favorable |
| C5 | meta (Unfavorable) | ortho (Favorable) | ortho (Favorable) | Moderately Favorable |
| C6 | ortho (Favorable) | meta (Unfavorable) | meta (Unfavorable) | Favorable |
Given that the -NH2 group is the strongest activator, substitution is most likely to occur at its ortho positions, C2 and C6. libretexts.orgcdnsciencepub.com Between these two, position C2 is also activated by the methyl group, making it a highly probable site for electrophilic attack. Position C6 is sterically unhindered, which also makes it a viable site. Position C5 is activated by both the methyl and phenoxy groups but is meta to the powerful amino director, making substitution there less likely.
Common EAS reactions for anilines include halogenation, nitration, and sulfonation. byjus.com However, the high reactivity of the aniline ring often leads to overreaction, such as the formation of polyhalogenated products, and oxidation under harsh nitrating conditions. libretexts.org To control the reactivity and prevent side reactions, the activating influence of the amino group can be attenuated by acetylation to form an acetanilide. libretexts.org This protecting group can be removed via hydrolysis after the desired substitution has been achieved.
Nucleophilic Reactivity of the Amino Nitrogen
All amines, including this compound, possess a lone pair of electrons on the nitrogen atom, making them both basic and nucleophilic. libretexts.orgchemguide.co.uk When an amine reacts with a proton (H+), it acts as a Brønsted-Lowry base; when it attacks an electrophilic atom other than hydrogen, it acts as a nucleophile. masterorganicchemistry.com
The nucleophilicity of the amino nitrogen allows it to participate in reactions with a variety of electrophiles:
Alkylation: Amines react directly with alkyl halides to form N-alkylated products. The reaction proceeds via an SN2 mechanism. However, the resulting secondary amine is often more nucleophilic than the primary starting amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.ukmsu.edu
Acylation: Primary amines react vigorously with acyl chlorides and more slowly with acid anhydrides to form N-substituted amides. chemguide.co.uk This reaction is often used to protect the amino group during other transformations, as the resulting amide is significantly less basic and nucleophilic. msu.edu
Reaction with Carbonyls: Amines can react with aldehydes and ketones in a reversible addition-elimination pathway to form imines (Schiff bases). msu.edu
The nucleophilicity of amines generally correlates with their basicity, with secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia (B1221849). masterorganicchemistry.com
Oxidation and Reduction Pathways of the Aniline Moiety
The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The one-electron oxidation of substituted anilines typically yields a radical cation. umn.eduacs.org The stability and subsequent reaction pathways of this radical cation are influenced by the substituents on the aromatic ring.
Common oxidation reactions include:
Oxidation to Quinones: Strong oxidizing agents can oxidize aniline and its derivatives to quinones. For example, aniline itself can be oxidized to benzo-1,4-quinone. chemistrysteps.com
Formation of Nitroso/Nitro Compounds: Oxidation of aniline with peroxymonosulfuric acid can yield nitrosobenzene (B162901). chemistrysteps.com Further oxidation can lead to the corresponding nitro compound. Conversely, a nitro group can be reduced to an amine using reagents like a metal (Zn, Fe, or Sn) in acid or catalytic hydrogenation (H2/Pd). chemistrysteps.comyoutube.com
Enzymatic Oxidation: Enzymes like horseradish peroxidase can catalyze the oxidation of substituted anilines. cdnsciencepub.com The reaction mechanism often involves the donation of an electron from the amine to the enzyme's active site, followed by proton loss. cdnsciencepub.com
One-electron oxidation generally does not alter the tautomeric preference of aniline, with the enamine form ([PhNH2]+•) being favored. nih.gov However, one-electron reduction to the radical anion ([PhNH2]-•) dramatically favors the imine tautomer. nih.gov
Chemical Transformations Involving the Phenoxy Ether Linkage
The diaryl ether bond in this compound is significantly more stable than an alkyl ether bond. This stability arises from the sp2 hybridization of the carbon atoms in the C-O bond and resonance delocalization involving the oxygen lone pairs and the aromatic rings. wikipedia.org Cleavage of this bond is challenging and typically requires harsh conditions or specific catalytic systems. rsc.org
Ether Cleavage Reactions and Mechanisms
Several strategies have been developed for the cleavage of the robust C(aryl)-O bond in diaryl ethers, which are often studied as models for the complex biopolymer lignin. rsc.orgnih.gov
| Cleavage Method | Reagents and Conditions | Mechanism | Products |
| Acidic Cleavage | Strong acids (e.g., HBr, HI) at high temperatures. numberanalytics.comlibretexts.org | Protonation of the ether oxygen followed by nucleophilic attack on an adjacent carbon. For diaryl ethers, this is generally ineffective as it would require nucleophilic attack on an sp2-hybridized carbon. libretexts.org | Generally resistant to acidic cleavage. libretexts.org |
| Reductive Cleavage | Transition-metal catalysts (e.g., Pd) with a hydrogen source (H2). nih.gov Or, transition-metal-free systems like triethylsilane with a strong base (KOtBu). researchgate.net | Hydrogenolysis involves the cleavage of the C-O bond with the concurrent addition of hydrogen. nih.gov The silane/base method involves a powerful reductive couple that regioselectively ruptures the C-O bond. researchgate.net | Two separate aromatic molecules (a phenol (B47542) and an arene). researchgate.net |
| Electrochemical Cleavage | Anodic oxidation in the presence of N- or O-nucleophiles. rsc.org | An electrooxidative dearomatization pathway generates a cationic intermediate that facilitates nucleophilic aromatic substitution (SNAr), cleaving the C-O bond. rsc.org | A phenol and a functionalized arene. rsc.org |
| Basic Cleavage | Strong bases like NaH or KOtBu. numberanalytics.com | Involves deprotonation of the aromatic ring, making it more nucleophilic, followed by an intramolecular attack to cleave the ether bond (e.g., Smiles rearrangement), often requiring electron-withdrawing groups. researchgate.net | Phenol and an arene. |
Stability and Reactivity of the Aryl Ether Bond
The stability of the aryl ether bond is a key feature of molecules like this compound. The presence of the aromatic rings makes the ether linkage significantly less susceptible to hydrolysis compared to alkyl ethers. wikipedia.org This is because the lone pairs on the ethereal oxygen are delocalized into the aromatic π-systems, reducing the oxygen's nucleophilicity and strengthening the C-O bonds.
Chemical Behavior of the Isopropyl and Methyl Substituents on the Aromatic Ring
The isopropyl and methyl groups attached to the aromatic rings of this compound are not merely passive substituents; they can participate in a variety of chemical transformations, particularly at the benzylic positions.
The tertiary benzylic hydrogen of the isopropyl group and the primary benzylic hydrogens of the methyl group are susceptible to radical-mediated reactions.
Oxidation of the Isopropyl Group: The isopropyl group, being a secondary alkyl substituent on an aromatic ring, is prone to oxidation, particularly under conditions that favor the formation of a stable benzylic radical. This reactivity is well-documented in industrial processes such as the cumene (B47948) process, where isopropylbenzene is oxidized to cumene hydroperoxide. nih.govorganic-chemistry.orgnih.gov A similar transformation can be envisioned for this compound. The reaction is typically initiated by a radical initiator and proceeds via a radical chain mechanism involving atmospheric oxygen. uni.lursc.org The resulting hydroperoxide can then undergo further reactions, such as rearrangement in an acidic medium. nih.govfrontiersin.org
Furthermore, various oxidizing agents can effect the oxidation of isopropyl groups on aromatic rings to the corresponding tertiary alcohols (2-hydroxy-2-propyl group). This can be achieved using molecular oxygen in the presence of an aqueous alkali solution. Other methods for benzylic oxidation include the use of transition metal catalysts, such as those based on manganese, in the presence of peroxides.
Reactions of the Methyl Group: The methyl group on the aniline ring is generally less reactive than the isopropyl group. However, it can still undergo oxidation under more forcing conditions, typically with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), to yield a carboxylic acid. This transformation also proceeds through a benzylic radical intermediate. Additionally, radical-mediated reactions of methyl groups on anilines with other radical species have been studied, indicating the potential for various coupling products.
The following table summarizes potential oxidation products at the alkyl centers of this compound based on known reactivity of analogous structures.
| Substituent | Reagent/Conditions | Potential Product | Reaction Type |
| Isopropyl | O₂, Radical Initiator | 4-(2-(hydroperoxy)propan-2-ylphenoxy)-3-methylaniline | Radical Oxidation |
| Isopropyl | O₂, Aqueous Alkali | 4-(2-(2-hydroxypropan-2-yl)phenoxy)-3-methylaniline | Oxidation |
| Methyl | KMnO₄, Heat | 4-(2-isopropylphenoxy)-3-carboxy-aniline | Benzylic Oxidation |
The isopropyl and methyl groups exert both electronic and steric effects that modulate the reactivity of the two aromatic rings, particularly in electrophilic aromatic substitution reactions.
Electronic Effects: Alkyl groups are generally considered to be electron-donating through an inductive effect and hyperconjugation. This electron-donating nature increases the electron density of the aromatic ring to which they are attached, thereby activating it towards electrophilic attack. In this compound, the isopropyl group on the phenoxy ring and the methyl group on the aniline ring both contribute to activating their respective rings. The amino group (-NH₂) is a very strong activating group due to the resonance donation of its lone pair of electrons into the aniline ring. The ether oxygen also donates electron density to both rings via resonance, though this effect is shared.
Steric Effects: The bulky isopropyl group, situated ortho to the ether linkage, provides significant steric hindrance. This steric bulk can influence the regioselectivity of reactions on the phenoxy ring, potentially directing incoming electrophiles to the less hindered positions. On the aniline ring, the methyl group is ortho to the amino group and meta to the phenoxy group. While smaller than the isopropyl group, it can still exert some steric influence on reactions at the adjacent positions. In electrophilic aromatic substitution reactions of substituted anilines, bulky ortho substituents can force the amino group to twist out of the plane of the aromatic ring, reducing the resonance activation.
Amino group (-NH₂): Strongly activating and ortho, para-directing.
Methyl group (-CH₃): Activating and ortho, para-directing.
Phenoxy group (-OAr): Activating and ortho, para-directing.
Given the positions of these groups, electrophilic substitution on the aniline ring of this compound is predicted to occur at the positions ortho and para to the strongly activating amino group, with the precise outcome influenced by the steric hindrance from the adjacent methyl and phenoxy groups. It is common to protect the highly reactive amino group, for example by acetylation, to control the selectivity of electrophilic aromatic substitution reactions on anilines.
Investigating Intramolecular Rearrangements and Cyclization Pathways
The structure of this compound, featuring a diaryl ether linkage with an amino group on one of the rings, presents the possibility of several intramolecular reactions, including rearrangements and cyclizations.
Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. In the context of this compound, a Smiles-type rearrangement could potentially be induced under basic conditions, where the amino group (or more likely, its corresponding amide or a more nucleophilic derivative) acts as the intramolecular nucleophile, attacking the phenoxy ring and displacing the ether oxygen. For a classical Smiles rearrangement to occur, the target ring usually needs to be activated by an electron-withdrawing group, which is not the case here. However, related rearrangements, such as the Truce-Smiles rearrangement, can proceed without such activation if a sufficiently strong nucleophile is generated.
Cyclization to Phenoxazines: A plausible intramolecular cyclization pathway for this compound is the formation of a phenoxazine (B87303) ring system. Phenoxazines can be synthesized from 2-aminophenols and substituted arenes, or through the cyclization of appropriately substituted diaryl ethers. The presence of the amino group on one ring and the ether linkage suggests that under appropriate conditions, an intramolecular C-N bond formation could occur, leading to a substituted phenoxazine. This type of cyclization can be promoted by various catalysts, including copper and palladium, or can proceed under metal-free conditions.
Pschorr Cyclization: The Pschorr cyclization is another potential intramolecular reaction, which involves the formation of a biaryl system through the decomposition of a diazonium salt, catalyzed by copper. If the amino group of this compound were diazotized, the resulting diazonium salt could potentially undergo an intramolecular radical cyclization, attacking the adjacent phenoxy ring to form a dibenzofuran (B1670420) derivative, with loss of the nitrogen gas and the original amino functionality.
The following table summarizes potential intramolecular rearrangement and cyclization products of this compound.
| Reaction Type | Conditions | Potential Product |
| Smiles Rearrangement | Strong Base | Isomeric diarylamine |
| Cyclization | Metal Catalyst (e.g., Cu, Pd) | Substituted phenoxazine |
| Pschorr Cyclization | 1. NaNO₂, H⁺2. Cu catalyst | Substituted dibenzofuran |
Derivatization and Functionalization of 4 2 Isopropylphenoxy 3 Methylaniline
Synthesis and Characterization of Amide and Imine Derivatives
The primary amine group of 4-(2-Isopropylphenoxy)-3-methylaniline is readily converted into amide and imine derivatives through well-established synthetic protocols.
Amide Synthesis: Amides are typically synthesized by reacting the aniline (B41778) with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. A common laboratory method involves the use of a coupling agent, like N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the reaction between the aniline and a carboxylic acid. ekb.eg The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the amino group of this compound, forming a stable amide bond. These derivatives are often purified through recrystallization from solvents like ethanol (B145695) or by column chromatography. sphinxsai.com
Imine Synthesis: Imines, or Schiff bases, are formed through the condensation reaction between the primary amine of this compound and an aldehyde or a ketone. ekb.eg This reaction is typically carried out by refluxing equimolar amounts of the reactants in a solvent such as ethanol, often with a catalytic amount of acid. saspublishers.com The formation of the characteristic azomethine (-C=N-) group is a reversible process, and the removal of water can drive the reaction to completion. saspublishers.com
The successful formation of these derivatives is confirmed using spectroscopic techniques.
Infrared (IR) Spectroscopy: Amide formation is indicated by the appearance of a strong carbonyl (C=O) stretching band, typically in the range of 1717-1598 cm⁻¹, and the N-H stretching of the secondary amide. ekb.egresearchgate.net Imine synthesis is confirmed by a strong absorption band for the C=N linkage, generally observed between 1668-1601 cm⁻¹. ekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H-NMR spectra, the formation of an amide is confirmed by a singlet signal for the amide proton (N-H) in the region of δ 8.6-9.9 ppm. ekb.egresearchgate.net
The table below summarizes the expected spectroscopic data for these derivatives.
| Derivative Type | Functional Group | Key IR Absorption (cm⁻¹) | Key ¹H-NMR Signal (ppm) |
| Amide | -NH-C=O | 1717-1598 (C=O stretch) | 8.6-9.9 (N-H singlet) |
| Imine (Schiff Base) | -N=CH- | 1668-1601 (C=N stretch) | 8.0-8.5 (N=CH singlet) |
Formation and Reactions of Diazonium Salts from the Aniline Moiety
The aniline moiety of this compound can be converted into a highly versatile intermediate: a diazonium salt. This transformation is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). masterorganicchemistry.com The resulting diazonium salt, 4-(2-isopropylphenoxy)-3-methylbenzenediazonium chloride, contains an excellent leaving group in the form of nitrogen gas (N₂), which can be displaced by a wide variety of nucleophiles. masterorganicchemistry.com
Key reactions involving the diazonium salt include:
Hydrolysis to Phenols: Gently warming the aqueous solution of the diazonium salt leads to its reaction with water, replacing the diazonium group with a hydroxyl (-OH) group to form 4-(2-isopropylphenoxy)-3-methylphenol. chemguide.co.uklibretexts.org This introduces a new site for further functionalization, such as etherification. A two-phase system using cyclopentyl methyl ether (CPME) and water has been shown to be highly effective for this type of hydrolysis, often giving high yields. researchgate.net
Sandmeyer Reactions: This class of reactions uses copper(I) salts (CuCl, CuBr, CuCN) to introduce a chloro, bromo, or cyano group onto the aromatic ring, respectively. masterorganicchemistry.com These reactions provide a pathway to halogenated and cyanated analogs that are otherwise difficult to synthesize directly.
Schiemann Reaction: To introduce a fluorine atom, the diazonium salt is treated with fluoroboric acid (HBF₄). masterorganicchemistry.com The resulting diazonium tetrafluoroborate (B81430) salt precipitates and, upon heating, decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride. masterorganicchemistry.com
Azo Coupling: In the presence of an activated aromatic compound, such as a phenol (B47542) or another aniline, the diazonium salt can act as an electrophile in an electrophilic aromatic substitution reaction. libretexts.org This "coupling" reaction retains the two nitrogen atoms, forming a nitrogen bridge (-N=N-) between the two aromatic rings to create brightly colored azo compounds. chemguide.co.uklibretexts.org
| Reagent | Reaction Name | Product Functional Group |
| H₂O, heat | Hydrolysis | -OH (Phenol) |
| CuCl / HCl | Sandmeyer | -Cl (Chloro) |
| CuBr / HBr | Sandmeyer | -Br (Bromo) |
| CuCN / KCN | Sandmeyer | -CN (Cyano) |
| HBF₄, then heat | Schiemann | -F (Fluoro) |
| Phenol, NaOH | Azo Coupling | -N=N-Ar-OH (Azo dye) |
Halogenation and Nitration of the Aromatic Rings
The two aromatic rings of this compound are activated towards electrophilic aromatic substitution, though the directing effects of the substituents must be considered. The aniline ring is strongly activated by the amino group (-NH₂), which is a powerful ortho-, para-director. The methyl group (-CH₃) is also an ortho-, para-directing activator, while the ether linkage (-O-) is an ortho-, para-director for the other ring.
Nitration: The nitration of anilines requires careful control of reaction conditions to prevent oxidation and polysubstitution. researchgate.net Given the strong activating effect of the amino group, nitration of this compound would be expected to occur primarily on the aniline ring. The positions ortho and para to the amino group are C-2 and C-6. The C-6 position is sterically unhindered, making it a likely site for substitution.
Halogenation: Halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) would also be directed by the activating groups. The high reactivity of the aniline ring means that the reaction can proceed rapidly, even without a Lewis acid catalyst. The primary sites of substitution would again be the positions ortho to the highly activating amino group.
C-N and C-O Bond Formation Reactions for Further Functionalization
Beyond the derivatization of the amine itself, the molecule can be modified to undergo further carbon-nitrogen (C-N) and carbon-oxygen (C-O) bond-forming reactions.
C-N Bond Formation: The primary amine can act as a nucleophile, reacting with alkyl halides to form secondary or tertiary amines (N-alkylation). While direct N-arylation is more challenging, modern cross-coupling reactions could potentially be employed. More significantly, the formation of amide and imine bonds as described in section 4.1 represents a primary route for C-N bond formation.
C-O Bond Formation: A key strategy for C-O bond formation involves first converting the aniline to a phenol via the diazonium salt hydrolysis (section 4.2). The resulting 4-(2-isopropylphenoxy)-3-methylphenol can then undergo classic C-O bond-forming reactions like the Williamson ether synthesis, where the phenoxide ion reacts with an alkyl halide to form a new ether linkage.
Utilization as a Building Block in Multi-Step Organic Syntheses
The term "building block" in organic synthesis refers to a molecule with specific structural or functional features that can be incorporated into a larger, more complex molecule. sigmaaldrich.commdpi.com this compound is a valuable building block due to its diaryl ether core and multiple reactive handles. researchgate.netresearchgate.net
The derivatization reactions discussed previously transform the molecule into a multifunctional platform. For instance:
Conversion to a phenol (via diazotization) and subsequent etherification can be used to attach new functional groups or polymerizable moieties.
Sandmeyer reactions introduce halides, which are themselves versatile functional groups that can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), dramatically expanding the synthetic possibilities.
The formation of amides and imines allows for the connection of this diaryl ether scaffold to other complex fragments, peptides, or heterocyclic systems. sphinxsai.com
This versatility makes the compound and its derivatives attractive starting materials for creating new materials, such as functional polymers or liquid crystals, and for the synthesis of complex organic molecules in medicinal chemistry research.
Polymerization Studies Utilizing this compound as a Monomer
Aniline and its derivatives can undergo oxidative polymerization to form polyanilines, a major class of conducting polymers. rroij.com It is expected that this compound could serve as a monomer in a similar polymerization process.
The polymerization is typically carried out in an acidic medium using a chemical oxidant such as ammonium (B1175870) persulfate or, as studied with similar monomers like m-methylaniline, sodium dichromate. researchgate.net The reaction proceeds via the formation of radical cations that couple to form the polymer chain.
The resulting polymer, poly[this compound], would be a derivative of polyaniline. The presence of the bulky isopropylphenoxy and methyl substituents on the polymer backbone would likely have significant effects on its properties compared to unsubstituted polyaniline:
Solubility: The large, nonpolar side groups would be expected to disrupt inter-chain packing, potentially increasing the polymer's solubility in common organic solvents. rroij.comresearchgate.net This is a significant advantage, as the processability of unsubstituted polyaniline is notoriously poor.
Conductivity: The increased distance between polymer chains and potential twisting of the backbone due to steric hindrance from the bulky substituents might decrease the efficiency of charge transport along and between the chains, leading to lower electrical conductivity compared to polyaniline. rroij.com
Studies on substituted anilines have shown that polymerization rates and final polymer properties are highly dependent on the nature and position of the substituents as well as reaction conditions like temperature. researchgate.netresearchgate.net
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H, ¹³C, or 2D NMR data (COSY, HSQC, HMBC, NOESY/ROESY) for 4-(2-Isopropylphenoxy)-3-methylaniline has been published in scientific literature. Furthermore, there are no reports on dynamic NMR studies concerning its conformational exchange.
Specific chemical shifts (δ), coupling constants (J), and integration values for the proton (¹H) and carbon-13 (¹³C) nuclei of this compound are not available.
Correlation data from 2D NMR experiments, which would be essential for confirming the connectivity of atoms and the spatial relationships within the molecule, has not been documented.
There is no information regarding studies on the conformational dynamics or rotational barriers within the this compound structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Published IR and Raman spectra for this compound, which would provide information on its characteristic vibrational modes and confirm the presence of functional groups such as N-H (amine), C-O-C (ether), and aromatic C-H bonds, are not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
The UV-Vis absorption spectrum for this compound, including information on its maximum absorption wavelengths (λmax) and molar absorptivity, has not been reported. This data would be necessary to analyze its electronic transitions and chromophoric systems.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
There are no published mass spectra for this compound. Consequently, experimental data on its molecular weight, isotopic distribution, and characteristic fragmentation patterns under mass spectrometric analysis is unavailable. While predicted mass-to-charge ratios can be calculated, no experimental data has been found to confirm these predictions. uni.lu
X-ray Crystallography for Solid-State Structural Determination
A comprehensive search of crystallographic databases and scientific literature indicates that, to date, the specific single-crystal X-ray structure of this compound has not been publicly reported. The successful application of this technique is contingent upon the ability to grow single crystals of sufficient size and quality, a process which can be challenging and has presumably not yet been accomplished or published for this compound.
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Should suitable crystals of this compound be obtained, this powerful analytical technique would provide unequivocal structural information, resolving any ambiguity inherent in other spectroscopic methods.
The analysis would yield a detailed molecular structure, confirming the connectivity of the atoms and providing precise measurements of bond lengths, bond angles, and torsion angles. For instance, it would define the exact geometry of the ether linkage between the isopropylphenoxy and methylaniline rings, as well as the orientation of the isopropyl and methyl substituents relative to their respective aromatic planes.
Furthermore, a crystallographic study would elucidate the supramolecular assembly, revealing how individual molecules of this compound pack together in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds involving the amine (-NH₂) group and potential van der Waals forces, which govern the solid-state properties of the compound.
The data obtained from such an experiment would be presented in a standardized format, typically including the parameters outlined in the table below.
Table 1. Representative Crystallographic Data Parameters. This table illustrates the type of data that would be obtained from a successful X-ray diffraction analysis of this compound. The values are placeholders and not experimental data.
| Parameter | Description |
| Chemical Formula | C₁₆H₁₉NO |
| Formula Weight | The molar mass of the compound. |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. |
| Space Group | The specific symmetry group describing the arrangement of molecules within the crystal. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |
| Volume | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Density (calculated) | The theoretical density of the crystal. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Computational and Theoretical Chemistry of 4 2 Isopropylphenoxy 3 Methylaniline
Electronic Structure and Molecular Geometry Calculations (e.g., DFT, ab initio methods)
The foundational step in the computational analysis of a molecule is the determination of its equilibrium geometry and electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information on bond lengths, bond angles, and dihedral angles. arxiv.org DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in predicting molecular properties. arxiv.org
These calculations optimize the molecule's geometry to find the lowest energy conformation. For a molecule like 4-(2-Isopropylphenoxy)-3-methylaniline, key parameters would include the C-N, C-O, and C-C bond lengths within the aromatic rings, the bond angles defining the geometry of the amine and isopropyl groups, and the dihedral angles describing the orientation of the two aromatic rings relative to the central ether linkage. Studies on similar molecules, such as p-methylaniline, have demonstrated excellent agreement between DFT-calculated geometries and experimental data. researchgate.net
Table 1: Representative Geometric Parameters Calculated for an Analogous Aniline (B41778) Derivative (p-methylaniline) using DFT. (Note: This data is for a related molecule and serves to illustrate typical computational output.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G**) |
|---|---|---|
| Bond Length | C-NH2 | 1.408 Å |
| C-CH3 | 1.516 Å | |
| C-C (ring avg.) | 1.396 Å | |
| Bond Angle | C-C-N | 120.5° |
| H-N-H | 112.1° |
This table is illustrative, based on findings for structurally similar compounds. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds. The most significant rotations would occur around the C-O bonds of the ether linkage and the C-C bond connecting the isopropyl group to the phenyl ring.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis transitions)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structural confirmation and analysis.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. researchgate.net By calculating the magnetic shielding tensors in the optimized geometry, the chemical shifts can be determined. These theoretical values, when compared to experimental data, can confirm assignments and aid in structure elucidation. semanticscholar.org
Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. scispace.com These calculated frequencies often require scaling with empirical factors to correct for anharmonicity and other systematic errors, but the scaled results typically show good agreement with experimental spectra. researchgate.netresearchgate.net This allows for the assignment of specific vibrational modes to observed spectral bands.
UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). sharif.edu This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. researchgate.net These predictions are sensitive to solvent effects, which can be modeled using various computational approaches.
Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for a Related Aniline Derivative. (Note: This data is for analogous systems and serves to illustrate typical computational accuracy.)
| Spectrum | Parameter | Calculation Method | Calculated Value | Experimental Value |
|---|---|---|---|---|
| ¹³C NMR | C-NH2 Shift | DFT/B3LYP | 145.2 ppm | 146.9 ppm |
| Vibrational | N-H Stretch | DFT/B3LYP (scaled) | 3410 cm⁻¹ | 3415 cm⁻¹ |
This table is illustrative, based on findings for structurally similar compounds. researchgate.netsemanticscholar.orgsharif.edu
Reaction Pathway Modeling and Transition State Analysis
Theoretical chemistry can model the entire course of a chemical reaction, providing insights into its mechanism and kinetics. researchgate.net For the synthesis of this compound, which could be formed via a reaction like the Ullmann condensation or a Buchwald-Hartwig amination, computational modeling can map the reaction pathway.
This involves identifying all intermediates and, crucially, the transition states that connect them. By calculating the energies of these species, an energy profile for the reaction can be constructed. The highest point on this profile determines the activation energy, which governs the reaction rate. This analysis helps in understanding the factors that control the reaction's feasibility and in optimizing reaction conditions.
Analysis of Molecular Orbitals and Charge Distribution
The electronic behavior of a molecule is governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity, kinetic stability, and electronic properties. semanticscholar.orgresearchgate.net A smaller gap generally implies higher reactivity.
Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MESP) maps. These maps show regions of positive and negative electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. semanticscholar.org For this compound, the nitrogen atom of the amine group and the oxygen of the ether linkage would be expected to be electron-rich regions.
Table 3: Representative Frontier Orbital Energies for an Aniline Derivative. (Note: This data is for an analogous system.)
| Parameter | Calculation Method | Energy (eV) |
|---|---|---|
| HOMO Energy | DFT/B3LYP | -5.45 |
| LUMO Energy | DFT/B3LYP | -0.89 |
This table is illustrative, based on findings for structurally similar compounds. semanticscholar.org
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
In the solid state, molecules are arranged in a crystal lattice, and their packing is determined by intermolecular interactions. nih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal. nih.gov
Table 4: Example of Hirshfeld Surface Analysis Results for a Crystalline Molecular Compound. (Note: This data is for a related molecule and illustrates the typical output.)
| Intermolecular Contact | Contribution to Hirshfeld Surface |
|---|---|
| H···H | 43.8% |
| C···H / H···C | 26.7% |
| O···H / H···O | 9.5% |
| N···H / H···N | 5.2% |
This table is illustrative, based on findings for structurally similar compounds. nih.gov
Analytical Methodologies for the Detection and Quantification of 4 2 Isopropylphenoxy 3 Methylaniline
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatographic methods are the cornerstone for separating 4-(2-Isopropylphenoxy)-3-methylaniline from impurities and other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques utilized for the analysis of aniline (B41778) derivatives.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is particularly well-suited for the separation of moderately polar compounds like this compound. In this technique, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For aniline derivatives, the mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with additives like formic acid or phosphoric acid to improve peak shape and control the ionization of the amine group. sielc.com Method development for a new compound would involve optimizing parameters such as the column type, mobile phase composition, and detector wavelength. pensoft.net
Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and thermally stable compounds. Given its molecular weight and structure, this compound can be analyzed by GC, likely after derivatization to increase its volatility and thermal stability, although direct analysis may be possible. A capillary column, such as one coated with a non-polar (e.g., DB-1MS) or moderately polar stationary phase (e.g., SE-54), would be appropriate. epa.govgoogle.com The selection of the injection mode (split/splitless), temperature programming, and detector type are critical for achieving good resolution and sensitivity. A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds like anilines and can minimize interferences from the sample matrix. epa.gov
Table 1: Typical Chromatographic Conditions for Analysis of Aniline Derivatives
| Parameter | HPLC | GC |
|---|---|---|
| Column | Reverse-phase C18 or C8, 3-5 µm particle size | Fused silica (B1680970) capillary column (e.g., DB-1MS, SE-54), 30 m x 0.25 mm ID |
| Mobile Phase/Carrier Gas | Acetonitrile/Methanol and Water with 0.1% Formic Acid | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |
| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS) |
| Oven Temperature | Isothermal or gradient elution at ambient to moderate temperatures (e.g., 25-40 °C) | Temperature programming (e.g., initial temp 70°C, ramped to 280°C) |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Identification and Quantification
For unambiguous identification and precise quantification, chromatographic techniques are often coupled with mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection capabilities of MS. nih.gov As the analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, serves as a chemical fingerprint for identification. google.com For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (241.33 Da). scbt.com Key fragment ions would arise from the cleavage of the ether bond and loss of the isopropyl group. Quantitative analysis is performed by operating the mass spectrometer in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity. glsciences.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that is particularly useful for compounds that are not amenable to GC due to low volatility or thermal instability. nih.gov The compound is separated via HPLC and then introduced into the mass spectrometer. Electrospray Ionization (ESI) is a common ionization technique for aniline derivatives, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. nih.gov Tandem mass spectrometry (LC-MS/MS) provides even greater specificity by selecting the parent ion, subjecting it to collision-induced dissociation (CID), and monitoring specific product ions. This technique, known as Multiple Reaction Monitoring (MRM), is the gold standard for quantification in complex matrices due to its high sensitivity and low background noise. nih.gov Predicted collision cross-section (CCS) values can further aid in identification. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Parent Ion (m/z) | Potential Fragment Ions (m/z) |
|---|---|---|---|
| GC-MS | Electron Ionization (EI) | 241 [M]⁺ | 226 [M-CH₃]⁺, 198 [M-C₃H₇]⁺, 121 [C₇H₉N]⁺ |
| LC-MS | Electrospray Ionization (ESI+) | 242 [M+H]⁺ | Dependent on collision energy in MS/MS experiments |
| Predicted CCS [M+H]⁺ | N/A | 242.15395 | 156.8 Ų uni.lu |
Electrochemical Analysis for Redox Behavior and Detection
Electrochemical methods can be used to study the redox properties of this compound and for its detection. The aniline functional group is electrochemically active and can be oxidized at a suitable electrode. mdpi.com Techniques like cyclic voltammetry (CV) can be employed to investigate the oxidation potential of the compound. The oxidation process typically involves the transfer of electrons from the nitrogen atom, leading to the formation of radical cations which can subsequently undergo further reactions like dimerization. mdpi.comresearchgate.net
An electrochemical sensor for this compound could be developed based on this principle. A working electrode, such as a glassy carbon electrode (GCE), could be used to apply a potential that is sufficient to oxidize the aniline moiety. nih.gov The resulting current is proportional to the concentration of the compound, forming the basis for a quantitative analytical method. The specificity of such a sensor can be enhanced by modifying the electrode surface with nanomaterials or polymers that promote the electrochemical reaction. nih.gov
Spectrophotometric and Fluorometric Methods for Quantification
While less specific than chromatographic methods, spectrophotometric and fluorometric techniques can be used for rapid quantification, particularly in samples with a simple matrix.
UV-Vis Spectrophotometry: The presence of aromatic rings in this compound means it will absorb light in the ultraviolet (UV) region of the electromagnetic spectrum. A UV-Vis spectrophotometer can be used to measure this absorbance. A solution of the compound would be scanned across a range of wavelengths to determine the wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance at this wavelength is directly proportional to the compound's concentration. This method is simple and cost-effective but can be prone to interference from other UV-absorbing compounds in the sample.
Fluorescence Spectroscopy: Some aromatic amines exhibit native fluorescence, which can be exploited for highly sensitive detection. The molecule is excited with light at a specific wavelength, and the emitted light (fluorescence) at a longer wavelength is measured. The intensity of the emitted fluorescence is proportional to the concentration of the analyte. The applicability of this method to this compound would need to be determined experimentally by measuring its excitation and emission spectra. If the native fluorescence is weak, derivatization with a fluorescent tag could be an alternative approach.
Method Development for Analysis in Non-Biological/Environmental Matrices
Analyzing this compound in non-biological or non-environmental matrices, such as in chemical reaction mixtures or industrial formulations, requires robust method development and validation. pensoft.net
The first step is sample preparation, which is critical for removing interfering substances. This may involve:
Dilution: For highly concentrated samples.
Liquid-Liquid Extraction (LLE): To transfer the analyte from a complex matrix into a simpler solvent system. For an aniline compound, this could involve adjusting the pH to ensure the analyte is in its neutral form to facilitate extraction into an organic solvent.
Solid-Phase Extraction (SPE): To clean up the sample and concentrate the analyte. A cation-exchange sorbent could potentially be used to retain the protonated amine, allowing matrix components to be washed away before eluting the analyte. nih.gov
Once a clean extract is obtained, an analytical technique like HPLC-UV or GC-MS can be used for separation and quantification. The entire method must be validated to ensure its reliability. Key validation parameters include:
Selectivity: The ability to measure the analyte without interference from matrix components. pensoft.net
Linearity: Demonstrating a proportional relationship between detector response and concentration over a specific range. nih.gov
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies with spiked samples.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
Structure Reactivity Relationship Studies Chemical Focus
Impact of the Isopropyl and Methyl Substituents on Aniline (B41778) Reactivity
The reactivity of an aniline ring, particularly in electrophilic aromatic substitution reactions, is heavily influenced by the nature of the substituents attached to it. Substituents that donate electron density to the ring activate it, making it more susceptible to attack by electrophiles, while electron-withdrawing groups have the opposite, deactivating effect. lumenlearning.comlibretexts.org
The isopropyl group is not directly attached to the aniline ring but is a substituent on the adjacent phenoxy ring. Its electronic influence on the aniline core is therefore indirect, primarily modifying the electronic nature of the phenoxy moiety itself. As an alkyl group, it is also electron-donating.
Electronic and Steric Effects of the Phenoxy Moiety on the Aniline Group
The phenoxy group (-O-C₆H₅) at the 4-position of the aniline ring exerts a dual electronic influence. openstax.org
Inductive Effect (-I): The oxygen atom is highly electronegative compared to carbon. It therefore withdraws electron density from the aniline ring through the sigma bond, which is a deactivating inductive effect. lumenlearning.comopenstax.org
Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system of the aniline ring. This donation of electron density via resonance is an activating effect and directs incoming electrophiles to the ortho and para positions relative to the substituent. lumenlearning.com
In ether-substituted benzenes, the electron-donating resonance effect typically outweighs the electron-withdrawing inductive effect, leading to a net activation of the ring. libretexts.org Therefore, the 4-phenoxy group is expected to activate the aniline ring, increasing its reactivity in electrophilic substitution reactions.
Sterically, the phenoxy group is bulky. The presence of an isopropyl group at the ortho position of this phenoxy ring further increases this steric hindrance. This bulk can influence the conformation of the molecule by restricting the rotation around the C-O bond, which in turn could affect the extent of orbital overlap required for the resonance effect.
Correlation of Substituent Effects with Reaction Rates and Selectivity
The cumulative effect of substituents on reaction rates can be quantitatively assessed using linear free-energy relationships, most notably the Hammett equation:
log(k/k₀) = σρ
Here, k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ (sigma) is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that depends on the reaction type. wikipedia.orgdalalinstitute.com
3-Methyl Group: As a meta substituent, its effect is primarily inductive. Its Hammett constant (σ_meta) is small and negative, indicating weak electron donation.
4-Phenoxy Group: As a para substituent, both inductive and resonance effects are significant. Its Hammett constant (σ_para) is slightly negative, reflecting that its electron-donating resonance effect is stronger than its inductive withdrawal.
The additivity of these effects suggests that the aniline ring is electronically enriched. acs.org For electrophilic aromatic substitution reactions, which typically have a large negative ρ value, this net electron donation leads to a significant increase in the reaction rate compared to benzene (B151609).
Selectivity in electrophilic substitution is primarily dictated by the powerful activating and ortho, para-directing amino group (-NH₂). libretexts.org However, the positions available for substitution are influenced by the other groups. The positions ortho to the amino group are 2 and 6.
Position 2: This position is sterically hindered by the adjacent methyl group at position 3.
Position 6: This position is sterically hindered by the bulky 4-(2-isopropylphenoxy) group.
Position 5: This position is meta to the amino group but ortho to the methyl group and meta to the phenoxy group.
Position 3: Already substituted with a methyl group.
Position 4: Already substituted with the phenoxy group.
Given the strong directing effect of the amino group, substitution would be expected to occur at the available ortho/para positions (positions 2 and 6), but significant steric hindrance at these sites may reduce the reaction rate or lead to substitution at less sterically crowded positions.
Table 1: Hammett Substituent Constants (σ) . This table provides the Hammett constants for substituents relevant to the molecule, which quantify their electronic influence from meta and para positions.
Basicity and pKa Determinations of the Aniline Nitrogen
The basicity of an aniline is a measure of the availability of the nitrogen's lone pair of electrons to accept a proton. This property is quantified by the pKa of its conjugate acid (the anilinium ion). A higher pKa value corresponds to a stronger base. acs.org
Substituents on the aromatic ring significantly alter basicity:
Electron-donating groups (EDGs) increase electron density on the nitrogen atom, making the lone pair more available for protonation. They also stabilize the positive charge that develops on the nitrogen in the anilinium ion. Both factors lead to an increase in basicity (higher pKa). youtube.comresearchgate.net
Electron-withdrawing groups (EWGs) decrease electron density on the nitrogen, making the lone pair less available. This destabilizes the anilinium ion, resulting in decreased basicity (lower pKa). youtube.comresearchgate.net
In 4-(2-isopropylphenoxy)-3-methylaniline:
The 3-methyl group is a weak electron-donating group, which slightly increases the basicity of the aniline.
The 4-phenoxy group has opposing effects. Its -I effect tends to decrease basicity, while its +R effect tends to increase it. For para-alkoxy and phenoxy substituents, the resonance effect often slightly overcomes the inductive effect, leading to a small net increase in basicity compared to unsubstituted aniline. utexas.edu
The combined effect of a weak EDG at the meta position and a net weak EDG at the para position is expected to make this compound a slightly stronger base than aniline (pKa = 4.63) and likely more basic than m-toluidine (B57737) (pKa = 4.72). acs.orgutexas.edu An exact pKa would require experimental measurement, but it can be estimated to be in the range of 4.8 to 5.1.
Table 2: pKa Values of Conjugate Acids of Selected Substituted Anilines in Water . This table shows how different substituents affect the basicity of aniline, providing a basis for estimating the basicity of the target compound. acs.orgutexas.edu
Advanced Chemical Applications and Material Science Contributions Non Biological
Role as a Ligand in Coordination Chemistry
The primary amine group of 4-(2-Isopropylphenoxy)-3-methylaniline is a key functional site for its role in coordination chemistry. Aniline (B41778) and its derivatives are well-established precursors for the synthesis of a wide variety of ligands, most notably Schiff base ligands. These are typically formed through the condensation reaction of the aniline's amino group with an aldehyde or ketone.
The resulting imine (-C=N-) linkage, in conjunction with other donor atoms, can chelate to metal ions, forming stable coordination complexes. In the case of this compound, the nitrogen atom of the amine (or subsequent imine) would serve as the primary coordination site. The bulky 2-isopropylphenoxy group can impart significant steric influence on the coordination sphere of the metal center, potentially affecting the geometry, stability, and reactivity of the resulting complex.
Research on analogous phenoxy-imine ligands has shown their ability to form stable complexes with various transition metals, including ruthenium(III). jcsp.org.pk The synthesis of such ligands often involves the condensation of a substituted aniline with an aldehyde like salicylaldehyde. jcsp.org.pkderpharmachemica.com The resulting Schiff base ligands can coordinate to metal ions through the imine nitrogen and a phenoxy oxygen atom, creating a stable chelate ring. jcsp.org.pkresearchgate.net The properties of the resulting metal complexes can be tuned by altering the substituents on the aniline and phenol (B47542) rings. jcsp.org.pk
Table 1: Potential Coordination Modes of this compound Derivatives
| Ligand Type | Potential Donor Atoms | Example of Formation Reaction |
| Monodentate Amine Ligand | N | Direct coordination to a metal center |
| Bidentate Schiff Base Ligand | N, O | Condensation with salicylaldehyde |
| Polydentate Ligand | N, O, and others | Further functionalization of the aromatic rings |
This table is illustrative and based on the known coordination chemistry of aniline derivatives.
Applications in Catalyst Development and Support Chemistry
Metal complexes derived from ligands incorporating the this compound backbone have potential applications in catalysis. The electronic and steric properties of the ligand, which are influenced by the methyl and isopropylphenoxy groups, can play a crucial role in determining the catalytic activity and selectivity of the metal center.
For instance, ruthenium(III) complexes with phenoxy-imine ligands have been investigated as catalysts for oxidation reactions. jcsp.org.pkresearchgate.net These studies suggest that the electronic environment around the metal, dictated by the ligand, influences the catalytic efficiency. Similarly, copper complexes with related ligands have been studied for their catalytic activity in phenol oxidation, mimicking the function of enzymes like tyrosinase. orientjchem.org
The bulky nature of the 2-isopropylphenoxy group could create a specific steric environment around the metal center, potentially leading to shape-selective catalysis. This is a valuable attribute in fine chemical synthesis where specific product isomers are desired.
Table 2: Potential Catalytic Applications of Metal Complexes with Ligands Derived from this compound
| Catalytic Reaction | Potential Metal Center | Role of the Ligand |
| Oxidation of Alcohols | Ru, Fe, Cu | Tuning electronic properties and providing steric hindrance |
| Epoxidation of Olefins | Ru, Mn | Controlling selectivity and catalyst stability |
| Polymerization | Ti, Zr | Influencing polymer molecular weight and structure researchgate.net |
| C-C Coupling Reactions | Pd, Ni | Stabilizing the active catalytic species |
This table presents potential applications based on research on analogous catalyst systems.
Integration into Advanced Materials (e.g., polymers, composites)
The bifunctional nature of this compound, possessing a reactive amine group and a stable aromatic structure, makes it a candidate monomer for the synthesis of advanced polymers. The aniline moiety can be incorporated into polymer backbones through reactions such as polyamidation.
Aromatic polyamides are a class of high-performance polymers known for their thermal stability and mechanical strength. researchgate.netmdpi.com The incorporation of the bulky and somewhat flexible isopropylphenoxy group into a polyamide chain could disrupt chain packing, potentially leading to increased solubility and improved processability of the resulting polymer, a common challenge with rigid aromatic polyamides. researchgate.net The synthesis of polyamides can be achieved by reacting a diamine monomer with a dicarboxylic acid. researchgate.netmdpi.com
Furthermore, aniline derivatives can be used to synthesize polyanilines (PANI), a class of conducting polymers. rroij.commdpi.com While the substituents on the aniline ring can affect the final conductivity, they can also enhance solubility in common organic solvents, which is a significant advantage for processing and applications. rroij.commdpi.com
Table 3: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Linkage | Potential Properties |
| Polyamide | Amide (-CO-NH-) | Enhanced solubility, good thermal stability researchgate.netmdpi.com |
| Polyimide | Imide ring | High thermal stability, good mechanical properties |
| Polyaniline Derivative | C-N and C-C | Electrical conductivity, improved processability rroij.commdpi.com |
This table is based on the known polymerization reactions of aniline derivatives.
Design and Synthesis of Functional Dyes or Pigments (focus on chromophore chemistry, not biological staining)
The aniline functional group is a cornerstone in the synthesis of azo dyes, which constitute a large and important class of synthetic colorants. jbiochemtech.comscienceworldjournal.org The synthesis involves a two-step process: diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich coupling component, such as a phenol or another aniline derivative. jbiochemtech.comimpactfactor.org
The amino group of this compound can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. impactfactor.org This diazonium salt can then be reacted with a suitable coupling partner to form an azo dye. The resulting dye's color and properties would be influenced by the entire molecular structure, including the substituents on both the diazo component (from this compound) and the coupling component. The bulky isopropylphenoxy group could also affect the dye's solubility and its interaction with different substrates.
The chromophore, the part of the molecule responsible for its color, in this case, would be the extended conjugated system formed by the aromatic rings linked by the azo group (-N=N-). The specific absorption wavelength, and thus the color, can be fine-tuned by the electronic nature of the substituents on the aromatic rings. scienceworldjournal.org
Table 4: General Scheme for Azo Dye Synthesis from this compound
| Step | Reaction | Reagents | Key Intermediate/Product |
| 1 | Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium salt of this compound |
| 2 | Azo Coupling | Electron-rich aromatic compound (e.g., N,N-dimethylaniline, 2-naphthol) | Azo dye |
This table outlines the general, well-established procedure for the synthesis of azo dyes from primary aromatic amines.
Q & A
Q. Basic
- Conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials.
- Solubility : Use anhydrous DMSO or ethanol for stock solutions to prevent hydrolysis.
What are the primary degradation pathways under oxidative conditions?
Advanced
Oxidation studies (e.g., H₂O₂ exposure) reveal:
- Primary products : Quinone imines (via amine oxidation) or carboxylic acids (ring cleavage).
- Analysis : LC-MS/MS to identify degradation intermediates. Stabilizers like BHT can mitigate oxidation .
How can computational modeling predict the reactivity of this compound?
Basic
Density functional theory (DFT) calculates:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites.
- HOMO-LUMO gaps : Predict redox behavior using B3LYP/6-31G(d) basis sets .
What functional outperforms others in simulating the compound’s electronic properties?
Advanced
Hybrid functionals (e.g., B3LYP or M06-2X) with exact-exchange corrections (per Becke’s work) improve accuracy for aromatic amines. Benchmark against experimental UV-Vis spectra to validate .
How to address contradictions in experimental data (e.g., conflicting HPLC retention times)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
